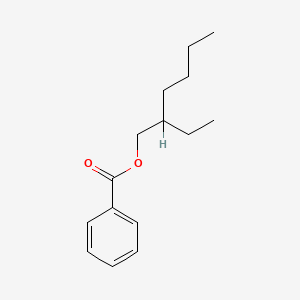

2-Ethylhexyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19155. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADWUILHKRXHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041654 | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless clear oily liquid; Ethereal aroma | |

| Record name | Benzoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.963-0.973 (20°) | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5444-75-7 | |

| Record name | Ethylhexyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ethylhexyl benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63ZWW1A13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Benzoate: Chemical Properties, Structure, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl benzoate (CAS No. 5444-75-7) is a benzoate ester of significant interest across various scientific and industrial domains, including cosmetics, polymer science, and increasingly, as a potential excipient in pharmaceutical formulations.[1] Its unique combination of properties, such as high solvency, low viscosity, and a favorable safety profile, makes it a versatile compound for a range of applications.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is the ester formed from the condensation of benzoic acid and 2-ethylhexanol.[3] Its structure consists of a planar benzene ring attached to a carbonyl group, which is in turn linked to a branched, eight-carbon alkyl chain via an oxygen atom. This combination of an aromatic core and a branched aliphatic chain imparts both lipophilic and moderate polar characteristics to the molecule.

Systematic (IUPAC) Name: this compound[4]

Synonyms: Benzoic acid, 2-ethylhexyl ester; Finsolv EB[4]

Molecular Formula: C₁₅H₂₂O₂[5]

Molecular Weight: 234.34 g/mol [5]

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; O8 [label="O", pos="-2.8,2.4!"]; O9 [label="O", pos="-2.8,0!"]; C10 [label="C", pos="-4.2,0!"]; C11 [label="C", pos="-4.9,1.2!"]; C12 [label="C", pos="-6.3,1.2!"]; C13 [label="C", pos="-7.0,0!"]; C14 [label="C", pos="-8.4,0!"]; C15 [label="C", pos="-9.1,1.2!"]; C16 [label="C", pos="-4.2,-1.4!"]; C17 [label="C", pos="-5.6,-1.4!"];

// Hydrogen nodes H1 [label="H", pos="-0.5,-0.9!"]; H2 [label="H", pos="1.9,-0.9!"]; H3 [label="H", pos="3.1,1.2!"]; H4 [label="H", pos="1.9,3.3!"]; H5 [label="H", pos="-0.5,3.3!"]; H10_1 [label="H", pos="-4.5, -0.5!"]; H10_2 [label="H", pos="-4.5, 0.5!"]; H11 [label="H", pos="-4.4,2.1!"]; H12_1 [label="H", pos="-6.6, 0.7!"]; H12_2 [label="H", pos="-6.6, 1.7!"]; H13_1 [label="H", pos="-6.7, -0.9!"]; H13_2 [label="H", pos="-7.5, -0.5!"]; H14_1 [label="H", pos="-8.7, 0.5!"]; H14_2 [label="H", pos="-8.7, -0.5!"]; H15_1 [label="H", pos="-8.8, 2.1!"]; H15_2 [label="H", pos="-9.9, 1.2!"]; H15_3 [label="H", pos="-9.4, 0.7!"]; H16_1 [label="H", pos="-3.7, -2.3!"]; H16_2 [label="H", pos="-4.7, -1.9!"]; H17_1 [label="H", pos="-6.1, -2.3!"]; H17_2 [label="H", pos="-5.3, -0.9!"]; H17_3 [label="H", pos="-6.1, -0.9!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O8 [style=double]; C7 -- O9; O9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C11 -- C16; C16 -- C17;

// Hydrogen bonds C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C10 -- H10_1; C10 -- H10_2; C11 -- H11; C12 -- H12_1; C12 -- H12_2; C13 -- H13_1; C13 -- H13_2; C14 -- H14_1; C14 -- H14_2; C15 -- H15_1; C15 -- H15_2; C15 -- H15_3; C16 -- H16_1; C16 -- H16_2; C17 -- H17_1; C17 -- H17_2; C17 -- H17_3; } Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its behavior in various matrices and its suitability for different applications.

| Property | Value | Reference(s) |

| Physical State | Colorless to pale yellow, clear oily liquid | [6] |

| Odor | Mild, ethereal | [4] |

| Boiling Point | 312-314 °C at 760 mmHg | [7] |

| 170 °C at 20 mmHg | [7] | |

| Density | 0.963 - 0.973 g/cm³ at 20 °C | [4][7] |

| Refractive Index | 1.487 - 1.497 at 20 °C | [4][7] |

| Flash Point | 131.67 °C (Closed Cup) | [7] |

| Water Solubility | Practically insoluble (0.4 mg/L at 20 °C) | [4][8] |

| Solubility in Organic Solvents | Soluble in ethanol and other common organic solvents | [4] |

| logP (Octanol-Water Partition Coefficient) | ~5.5 | [7] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of benzoic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid.[9][10]

Experimental Protocol: Laboratory Scale Synthesis

The following protocol outlines a typical laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

Benzoic acid

-

2-Ethylhexanol (at least a 1.5 molar equivalent to benzoic acid is recommended to drive the equilibrium)

-

Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)

-

Dichloromethane or diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid and 2-ethylhexanol.

-

Catalyst Addition: Slowly and with stirring, add the acid catalyst to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in a Dean-Stark trap.[10]

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether.[11]

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), water, and brine.[9]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Causality of Experimental Choices: The use of excess alcohol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield. The acidic catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. The washing steps are crucial for removing impurities and byproducts, ensuring a high purity of the final product.

Chemical Reactivity and Stability

This compound is a stable compound under normal storage conditions.[12] Its primary mode of chemical reactivity involves the ester functional group.

-

Hydrolysis: Like all esters, this compound can undergo hydrolysis to yield benzoic acid and 2-ethylhexanol. This reaction is catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification and is an equilibrium process.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The initial products are the benzoate salt and 2-ethylhexanol. Subsequent acidification is required to protonate the benzoate salt to form benzoic acid.

-

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.[12]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for both the aromatic and the 2-ethylhexyl moieties. The aromatic protons typically appear in the downfield region (δ 7.4-8.1 ppm), while the aliphatic protons of the 2-ethylhexyl group are found in the upfield region (δ 0.8-4.3 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further structural confirmation, with the carbonyl carbon of the ester appearing at a characteristic downfield shift (around 166 ppm). The aromatic carbons resonate in the 128-133 ppm range, while the aliphatic carbons of the 2-ethylhexyl chain appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically observed around 1720 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 234. Common fragmentation patterns include the loss of the 2-ethylhexyl group to give the benzoyl cation at m/z 105 (often the base peak), and the loss of the alkoxy group with a hydrogen transfer to give a peak corresponding to benzoic acid at m/z 122.[4]

Analytical Methods for Determination

Several analytical techniques are employed for the quantification and quality control of this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the determination of this compound. A C18 column with a mobile phase of acetonitrile and water is typically used.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of this compound, providing both retention time and mass spectral data for unambiguous identification.[11]

Applications

The unique properties of this compound lend it to a variety of applications:

-

Cosmetics and Personal Care: It is widely used as an emollient, solvent, and skin-conditioning agent in sunscreens, lotions, and other cosmetic formulations. Its high solvency makes it particularly effective at dissolving UV filters.[3]

-

Flavor and Fragrance: It is used as a flavoring agent in the food industry and as a fragrance component in perfumes.[13]

-

Industrial Applications: It serves as a plasticizer for polymers such as PVC and as a solvent in coatings and inks.[2]

-

Pharmaceutical Research: Its potential as a penetration enhancer for transdermal drug delivery systems is an active area of research.[6]

Safety and Toxicology

This compound is generally considered to have a low order of acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

-

Acute Toxicity: The oral LD50 in rats is reported to be >2000 mg/kg.

-

Skin and Eye Irritation: It is not considered to be a significant skin or eye irritant at concentrations used in cosmetic products.

-

Handling: Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended.[12]

Conclusion

This compound is a versatile and commercially important chemical with a well-characterized profile. Its synthesis is straightforward, and a variety of analytical methods are available for its characterization and quantification. The combination of its physical and chemical properties, along with its favorable safety profile, ensures its continued use in a wide range of applications, from consumer products to potentially advanced pharmaceutical delivery systems. This guide has provided a comprehensive technical overview to support researchers and scientists in their work with this compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 2. femaflavor.org [femaflavor.org]

- 3. 2-Ethylhexyl 4-hydroxybenzoate(5153-25-3) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. echemi.com [echemi.com]

- 9. studylib.net [studylib.net]

- 10. youtube.com [youtube.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

Spectroscopic Characterization of 2-Ethylhexyl Benzoate: An In-Depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexyl benzoate (CAS 5444-75-7), a widely used emollient and solvent in the pharmaceutical and cosmetic industries. An in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering valuable insights for researchers, scientists, and drug development professionals involved in quality control, structural elucidation, and formulation development.

Introduction: The Molecular Blueprint of this compound

This compound is the ester of benzoic acid and 2-ethylhexanol. Its chemical structure, characterized by an aromatic ring and a branched alkyl chain, dictates its physicochemical properties and, consequently, its spectroscopic signature. Understanding this signature is paramount for confirming its identity, purity, and behavior in various matrices. This guide delves into the core spectroscopic techniques used to elucidate the structure of this molecule, providing both the fundamental data and the rationale behind the experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the aromatic protons of the benzoate moiety and the aliphatic protons of the 2-ethylhexyl group.

Data Presentation: ¹H NMR of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet of doublets | 2H | Aromatic (ortho-protons to C=O) |

| ~7.55 | Triplet | 1H | Aromatic (para-proton to C=O) |

| ~7.44 | Triplet | 2H | Aromatic (meta-protons to C=O) |

| ~4.25 | Doublet | 2H | -OCH₂- |

| ~1.72 | Multiplet | 1H | -CH(CH₂CH₃)- |

| ~1.30-1.50 | Multiplet | 8H | -(CH₂)₄- |

| ~0.92 | Triplet | 6H | -CH₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield region of the spectrum (δ 7.4-8.1 ppm) is characteristic of the aromatic protons. The ortho-protons are the most deshielded due to the electron-withdrawing effect of the carbonyl group. The aliphatic protons of the 2-ethylhexyl chain appear in the upfield region (δ 0.9-4.3 ppm). The methylene protons adjacent to the ester oxygen (-OCH₂-) are shifted downfield to approximately 4.25 ppm due to the electronegativity of the oxygen atom. The overlapping multiplets in the 1.30-1.50 ppm range correspond to the methylene groups of the hexyl chain, while the two terminal methyl groups give rise to a characteristic triplet at around 0.92 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Data Presentation: ¹³C NMR of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.7 | C=O (Ester carbonyl) |

| ~132.8 | Aromatic (para-C) |

| ~130.6 | Aromatic (ipso-C) |

| ~129.5 | Aromatic (ortho-C) |

| ~128.3 | Aromatic (meta-C) |

| ~67.2 | -OCH₂- |

| ~38.8 | -CH(CH₂CH₃)- |

| ~30.4 | Methylene carbons |

| ~29.0 | Methylene carbons |

| ~23.8 | Methylene carbons |

| ~23.0 | Methylene carbons |

| ~14.1 | -CH₃ |

| ~11.1 | -CH₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is the most downfield signal, appearing around 166.7 ppm. The aromatic carbons resonate in the typical range of 128-133 ppm. The aliphatic carbons of the 2-ethylhexyl chain are found in the upfield region. The carbon of the methylene group attached to the oxygen (-OCH₂-) is observed at approximately 67.2 ppm. The remaining aliphatic carbons appear between 11 and 39 ppm.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural verification.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to dissolve the sample. CDCl₃ is a suitable solvent as this compound is readily soluble in it, and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) do not interfere with the signals of interest.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

For ¹H NMR:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

-

-

For ¹³C NMR:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Logical Relationship Diagram: NMR Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the ester functional group and the aromatic ring.

Data Presentation: Key IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3065 | Medium | Aromatic C-H stretch |

| ~2960, 2870 | Strong | Aliphatic C-H stretch |

| ~1720 | Very Strong | C=O (Ester carbonyl) stretch |

| ~1600, 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1270, 1110 | Strong | C-O (Ester) stretch |

| ~710 | Strong | Aromatic C-H out-of-plane bend |

Expertise & Experience: Interpreting the IR Spectrum

The most prominent feature in the IR spectrum of this compound is the very strong absorption at approximately 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The strong bands in the 1270-1110 cm⁻¹ region are due to the C-O stretching vibrations of the ester linkage. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching absorptions around 1600 and 1450 cm⁻¹. The strong absorption at ~710 cm⁻¹ is indicative of the out-of-plane C-H bending of the monosubstituted benzene ring. The strong aliphatic C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the 2-ethylhexyl group.

Experimental Protocol: FT-IR Spectroscopy (Liquid Film)

For a neat liquid like this compound, the liquid film method is a straightforward and common technique for obtaining an IR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty beam path. This is crucial for obtaining the true spectrum of the sample by ratioing against it.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the mid-IR range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Proposed mass spectral fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of this compound. The detailed protocols for NMR, IR, and MS analysis are designed to ensure reproducible and accurate results. By understanding the principles behind the spectroscopic techniques and the interpretation of the resulting data, researchers, scientists, and drug development professionals can confidently assess the quality and integrity of this important excipient.

Solubility of 2-Ethylhexyl benzoate in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Ethylhexyl Benzoate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a widely utilized ester in the pharmaceutical, cosmetic, and polymer industries. Recognizing the limited availability of quantitative solubility data in public literature, this document combines theoretical predictions using Hansen Solubility Parameters (HSP) with qualitative and comparative data to offer a robust framework for formulation development. A detailed, self-validating experimental protocol for the quantitative determination of solubility is also presented, empowering researchers to generate precise data tailored to their specific applications.

Introduction: The Versatile Role of this compound

This compound (CAS No. 5444-75-7) is the ester formed from the condensation of benzoic acid and 2-ethylhexanol.[1] It is a colorless, clear oily liquid with a mild, ethereal aroma.[1][2] Its molecular structure, featuring a bulky, branched alkyl chain and an aromatic ring, imparts a unique combination of properties that make it a valuable excipient and solvent in various fields.

In the pharmaceutical and cosmetic industries, this compound is prized for its emollient properties, providing a light, non-greasy feel on the skin.[3][4] Crucially, it serves as an excellent solubilizer for a wide range of active pharmaceutical ingredients (APIs) and sunscreen agents, enhancing their dispersion and bioavailability in topical formulations.[3] Its high solvency power and compatibility with numerous organic compounds also make it a valuable plasticizer and film-forming aid in the coatings and polymer industries.[5] A thorough understanding of its solubility in different organic solvents is therefore paramount for optimizing formulation design, ensuring product stability, and meeting performance targets.

Theoretical Framework: Understanding Solubility through Physicochemical Principles

The dissolution of a solute in a solvent is a complex thermodynamic process governed by the free energy change of the system. For a solution to form spontaneously, the Gibbs free energy of mixing (ΔG_mix) must be negative. This is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where ΔH_mix is the enthalpy of mixing, T is the absolute temperature, and ΔS_mix is the entropy of mixing. A negative ΔH_mix (exothermic process) and a positive ΔS_mix (increased disorder) both favor dissolution.

The principle of "like dissolves like" provides a useful qualitative guideline for predicting solubility. This concept is more rigorously quantified by solubility parameters, which are numerical values that describe the cohesive energy density of a substance.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to Solubility

Hansen Solubility Parameters offer a powerful model for predicting the miscibility and solubility of substances by dividing the total cohesive energy into three components:

-

δd (Dispersion): Arising from London dispersion forces, which are present in all molecules.

-

δp (Polar): Stemming from dipole-dipole interactions between polar molecules.

-

δh (Hydrogen Bonding): Accounting for the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated as:

Ra² = 4(δd_solute - δd_solvent)² + (δp_solute - δp_solvent)² + (δh_solute - δh_solvent)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution.

Calculation of Hansen Solubility Parameters for this compound

The molecular structure of this compound (C15H22O2) can be broken down into the following functional groups:

-

1 x a-CH2 (aliphatic CH2)

-

4 x -CH2- (aliphatic CH2)

-

1 x >CH- (aliphatic CH)

-

2 x -CH3 (aliphatic CH3)

-

1 x -COO- (ester group)

-

5 x a-CH= (aromatic CH)

-

1 x a-C= (aromatic C)

By applying the group contribution values from the Stefanis-Panayiotou method, the calculated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Calculated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa½) |

| δd (Dispersion) | 17.5 |

| δp (Polar) | 4.5 |

| δh (Hydrogen Bonding) | 5.0 |

| δt (Total) | 18.7 |

These calculated values suggest that this compound is a moderately polar compound with a significant contribution from dispersion forces and some capacity for hydrogen bonding.

Solubility Profile of this compound in Organic Solvents

While extensive quantitative solubility data for this compound is not widely published, its solubility characteristics can be inferred from its applications, the calculated HSPs, and data on structurally similar compounds.

Qualitative and Comparative Solubility

This compound is known to be practically insoluble in water but soluble in ethanol.[1][2] Its use as a solubilizer for sunscreen agents indicates good solubility in a range of cosmetic oils and other nonpolar to moderately polar organic solvents.

Table 2 provides a qualitative summary of the expected solubility of this compound in various organic solvents, based on the principle of "like dissolves like" and a comparison of their respective Hansen Solubility Parameters.

Table 2: Qualitative Solubility and Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Calculated) | Expected Solubility of this compound |

| This compound | 17.5 | 4.5 | 5.0 | - | - |

| Acetone | 15.5 | 10.4 | 7.0 | 7.1 | Soluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.1 | Soluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | Soluble |

| Heptane | 15.3 | 0.0 | 0.0 | 9.0 | Soluble |

| Isopropyl Myristate | 16.8 | 3.7 | 4.1 | 1.6 | Very Soluble/Miscible |

| Toluene | 18.0 | 1.4 | 2.0 | 4.4 | Soluble |

| Caprylic/Capric Triglyceride | 16.0 | 2.0 | 3.0 | 4.0 | Very Soluble/Miscible |

Note: The expected solubility is a qualitative prediction. "Soluble" indicates good solubility, while "Very Soluble/Miscible" suggests complete miscibility in all proportions.

The smaller Ra values for solvents like ethyl acetate, isopropyl myristate, toluene, and caprylic/capric triglyceride suggest a higher degree of compatibility and therefore, better solubility. The larger Ra for ethanol, while still indicating solubility, suggests a less ideal interaction compared to the other organic solvents listed.

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise solubility data, experimental determination is essential. The following protocol outlines a robust and self-validating method for determining the solubility of this compound, an oily liquid, in various organic solvents.

Materials and Apparatus

-

This compound (high purity)[9]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Calibration Curve: a. Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. b. Analyze these standards using a validated HPLC or GC method to generate a calibration curve of instrument response versus concentration.

-

Sample Preparation and Equilibration: a. To a series of glass vials, add a known volume of the selected organic solvent. b. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved ester remains. c. Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

-

Sample Collection and Analysis: a. After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the vials at the equilibration temperature to ensure complete separation of the undissolved solute. b. Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a calibrated pipette. c. Accurately dilute the aliquot with the same solvent to a concentration that falls within the range of the calibration curve. d. Analyze the diluted sample by HPLC or GC.

-

Data Analysis and Validation: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility at the specified temperature. c. The protocol is self-validating by analyzing samples taken at different time points during equilibration (e.g., 24, 48, and 72 hours). Consistent solubility values across the later time points confirm that equilibrium has been reached.

Logical Relationships in Solubility Prediction

The interplay between the physicochemical properties of the solute and solvent dictates the solubility. The following diagram illustrates the logical relationships in predicting the solubility of this compound.

Caption: Logical flow for predicting solubility using Hansen Solubility Parameters.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By leveraging theoretical calculations of Hansen Solubility Parameters, this guide offers a predictive framework for assessing solvent compatibility. While quantitative experimental data remains limited, the provided qualitative and comparative analysis, in conjunction with the robust experimental protocol, equips researchers, scientists, and drug development professionals with the necessary tools to confidently address formulation challenges and optimize the use of this versatile ester.

References

- 1. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]

- 3. Ethylhexyl Benzoate | Cosmetic Ingredients Guide [ci.guide]

- 4. Ethylhexyl Benzoate (Explained + Products) [incidecoder.com]

- 5. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. kinampark.com [kinampark.com]

- 9. This compound [CAS:5444-75-7] [cpachem.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Ethylhexyl Benzoate as a Plasticizer

Executive Summary

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials.[1][2] Among the modern, non-phthalate plasticizers, 2-Ethylhexyl Benzoate (2-EHB) has emerged as a highly effective and versatile option, particularly in applications demanding high solvency and compatibility.[3][4] This guide provides a detailed examination of the core mechanisms through which 2-EHB functions as a plasticizer at the molecular level. We will explore the fundamental theories of plasticization, analyze the specific physicochemical properties of 2-EHB that govern its performance, and present the experimental methodologies used to validate its efficacy. This document is intended for researchers, scientists, and formulation professionals seeking a deeper, causality-driven understanding of how this key additive modifies polymer properties.

Introduction to Polymer Plasticization

At its core, a rigid polymer like polyvinyl chloride (PVC) exists as a dense, entangled network of long molecular chains held together by strong intermolecular forces (van der Waals forces).[5] These forces restrict the movement of the polymer chains, resulting in a hard and brittle material. Plasticizers are low-volatility liquids or solids that, when added to a polymer, do not chemically react with it but physically position themselves between the polymer chains.[6][7] This intercalation increases the "free volume" or internal space within the polymer matrix, allowing the chains to slide past one another more easily.[8][9] The macroscopic result is a significant decrease in stiffness and an increase in flexibility and elongation.[10]

Foundational Theories of Plasticization

The interaction between a plasticizer and a polymer is explained by several key theories that, while distinct, are complementary and collectively describe the phenomenon.

-

Lubricity Theory: This is the most intuitive theory. It posits that plasticizer molecules act as molecular lubricants that reduce the intermolecular friction between polymer chains.[8][11] By shielding the polymer chains from each other, the plasticizer molecules weaken the cohesive forces, allowing for greater mobility under stress.[10][11]

-

Gel Theory: This theory proposes that the rigid, three-dimensional network of a polymer is held together by intermittent, weak attachments or points of fusion along the polymer chains.[12][13] Plasticizers work by breaking these attachments and solvating the polymer chains at these points, forming a flexible gel-like structure that can deform under load.[11][13]

-

Free Volume Theory: Perhaps the most comprehensive model, the Free Volume Theory focuses on the microscopic empty space within the polymer matrix that is not occupied by the polymer molecules themselves.[7][8] This "free volume" is essential for allowing polymer chain segments to move.[9] Plasticizers, being smaller molecules, are more efficient at creating and occupying free volume than the polymer chains.[7][13] By increasing the total free volume, plasticizers lower the energy barrier required for chain movement, which manifests as a lower glass transition temperature (Tg) and increased flexibility.[9][13]

Physicochemical Profile of this compound (2-EHB)

The effectiveness of 2-EHB as a plasticizer is directly linked to its unique molecular structure, which features a polar aromatic head and a non-polar, branched alkyl tail.

Molecular Structure

-

Chemical Name: this compound[14]

The structure consists of a benzoate group (a benzene ring attached to an ester) and a branched 8-carbon alkyl chain (2-ethylhexyl). This combination is critical to its function.

Key Physicochemical Properties

| Property | Value | Significance in Plasticization |

| Appearance | Colorless, clear, oily liquid[18] | Ease of incorporation into polymer formulations. |

| Viscosity | Low | Facilitates rapid absorption and dispersion within the polymer matrix during compounding.[3] |

| Solubility | Practically insoluble in water[14] | Ensures low leachability from the final product in aqueous environments. |

| Boiling Point | 312-314 °C @ 760 mmHg[18] | Low volatility ensures permanence within the polymer matrix during processing and end-use. |

| Flash Point | 131.67 °C (TCC)[18] | Indicates good thermal stability for safe handling and processing at elevated temperatures. |

The Core Mechanism of Action of 2-EHB

This compound operates primarily through the Free Volume and Lubricity mechanisms, with its specific molecular structure providing a dual-action effect that makes it a highly efficient plasticizer.

The "Shielding and Separation" Principle

The plasticizing action of 2-EHB can be visualized as a process of "shielding and separation."

-

Penetration and Solvation: During melt blending with a polymer such as PVC, the polar benzoate head of the 2-EHB molecule is highly compatible with the polar sites on the polymer chains (e.g., the C-Cl bonds in PVC). This strong solvating action allows the 2-EHB molecules to efficiently penetrate the dense polymer network, breaking the polymer-polymer bonds.[19]

-

Steric Hindrance and Separation: Once solvated, the bulky, branched 2-ethylhexyl tail provides significant steric hindrance. It acts as a molecular spacer, physically pushing the polymer chains apart and preventing them from re-aggregating as the material cools.[5] This separation is the primary driver for the increase in free volume.[7]

The result is a polymer matrix where the chains are further apart and "lubricated" by the plasticizer molecules, allowing them to move and slide past each other with significantly less energy.[20] This increased molecular mobility is directly responsible for the enhanced flexibility of the plasticized material.

Mandatory Visualization: Molecular Interaction of 2-EHB with Polymer Chains

Caption: Mechanism of 2-EHB plasticization.

Performance Characteristics and Applications

The molecular mechanism of 2-EHB translates directly into measurable improvements in the physical properties of the host polymer.

Effect on Glass Transition Temperature (Tg)

The most direct measure of plasticizer efficiency is the reduction of the polymer's glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[20][21] By increasing the free volume and chain mobility, 2-EHB significantly lowers the Tg, making the material flexible at room temperature and below.[2][9][22]

Enhancement of Mechanical Properties

The increased flexibility imparted by 2-EHB leads to dramatic changes in mechanical properties:

-

Increased Elongation at Break: The material can stretch significantly further before failing.

-

Reduced Tensile Modulus: The material becomes less stiff.

-

Increased Toughness: The material can absorb more energy before fracturing.

Key Application Areas

Due to its high solvency, low viscosity, and good thermal stability, 2-EHB is a preferred plasticizer in a variety of applications, including:

Experimental Validation and Analysis

The efficacy of a plasticizer like 2-EHB is quantified through standardized testing protocols. As a Senior Application Scientist, establishing a robust validation workflow is critical.

Protocol: Measuring Tg via Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of 2-EHB concentration on the glass transition temperature (Tg) of a polymer.

Methodology:

-

Sample Preparation: Prepare polymer compounds (e.g., PVC) with varying concentrations of 2-EHB (e.g., 0 phr, 20 phr, 40 phr, 60 phr) via melt blending. Ensure homogenous dispersion.

-

Sample Encapsulation: Accurately weigh 5-10 mg of each compounded sample into a standard aluminum DSC pan. Crimp-seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Step 1 (Equilibration): Equilibrate the cell at -80°C.

-

Step 2 (First Heat): Ramp the temperature from -80°C to 120°C at a rate of 10°C/min. This step removes the thermal history of the sample.

-

Step 3 (Cooling): Cool the sample from 120°C to -80°C at a rate of 10°C/min.

-

Step 4 (Second Heat): Ramp the temperature from -80°C to 120°C at a rate of 10°C/min. The Tg is determined from this second heating scan.

-

-

Data Analysis: Analyze the heat flow curve from the second heating scan. The Tg is identified as the midpoint of the step-change transition in the heat flow. A significant decrease in Tg with increasing 2-EHB concentration validates its plasticizing effect.[9][22]

Protocol: Assessing Mechanical Properties via Tensile Testing (ASTM D638)

Objective: To measure the tensile strength, elongation at break, and tensile modulus of plasticized samples.

Methodology:

-

Specimen Preparation: Injection mold or compression mold the compounded polymer samples into standardized "dog-bone" shaped specimens (Type I is common) as specified by ASTM D638.[25]

-

Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

-

Instrument Setup: Use a universal testing machine (UTM) equipped with grips appropriate for rigid plastics and an extensometer for accurate strain measurement.[25][26]

-

Test Execution:

-

Data Analysis: The UTM software will generate a stress-strain curve. From this curve, calculate:

-

Tensile Strength at Break: The maximum stress the material withstands before failure.[25][28]

-

Elongation at Break: The percentage increase in length at the point of failure.[25][28]

-

Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.[25][29]

-

Mandatory Visualization: Experimental Workflow for Plasticizer Efficacy

References

- 1. Plasticizers: What They Are and How They Work | Bausano [bausano.com]

- 2. What Are Plasticizers and How Do They Work?_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 3. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. advancedplastiform.com [advancedplastiform.com]

- 7. ncstate.pressbooks.pub [ncstate.pressbooks.pub]

- 8. Plasticity: Free Volume, Gel, Lubricity Theories - Goodyear Rubber [goodyearrubber.com]

- 9. specialchem.com [specialchem.com]

- 10. specialchem.com [specialchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. materials.alfachemic.com [materials.alfachemic.com]

- 14. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. This compound [CAS:5444-75-7] [cpachem.com]

- 17. parchem.com [parchem.com]

- 18. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]

- 19. kinampark.com [kinampark.com]

- 20. m.youtube.com [m.youtube.com]

- 21. fictiv.com [fictiv.com]

- 22. plasticsengineering.org [plasticsengineering.org]

- 23. US8791185B2 - 2-ethylhexyl methyl terephthalate as plasticizer in adhesives and sealants - Google Patents [patents.google.com]

- 24. KR20130119905A - 2-ethylhexyl methyl terephthalate as plasticisers in adhesives or sealants - Google Patents [patents.google.com]

- 25. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 26. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]

- 27. zwickroell.com [zwickroell.com]

- 28. Plastics Tensile Testing for ASTM D638 [intertek.com]

- 29. victortestingmachine.com [victortestingmachine.com]

A Technical Guide to the Photocatalyzed Carbonylation Synthesis of 2-Ethylhexyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the photocatalyzed carbonylation synthesis of 2-Ethylhexyl benzoate, an important industrial chemical with applications in cosmetics and as a plasticizer. This document moves beyond conventional synthetic routes, focusing on a modern, visible-light-mediated approach that offers a greener and more efficient alternative. We will delve into the mechanistic underpinnings of this photocatalytic transformation, provide a detailed, field-proven experimental protocol, and present a comparative analysis with traditional methods. The causality behind experimental choices is explained, ensuring a self-validating system for researchers. This guide is designed to be an authoritative resource, grounded in scientific literature, to empower researchers in adopting and optimizing this innovative synthetic strategy.

Introduction: The Significance of this compound and the Advent of Photocatalysis

This compound is a versatile organic compound widely utilized as an emollient, solvent, and UV filter in the cosmetics industry, and as a coalescing agent and plasticizer in polymer manufacturing.[1] Traditional synthesis methods often rely on Fischer esterification of benzoic acid with 2-ethylhexanol, which typically requires high temperatures and strong acid catalysts, leading to potential environmental and corrosion issues.[2][3]

In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[4] This approach harnesses the energy of light to drive chemical reactions under mild conditions, often with higher selectivity and efficiency than traditional thermal methods.[5] The application of photocatalysis to carbonylation reactions, which involve the incorporation of a carbonyl group (C=O) into a molecule, is particularly attractive as it can utilize abundant and inexpensive carbon monoxide (CO) as a C1 feedstock.[6]

This guide focuses on the photocatalyzed synthesis of this compound, a prime example of the potential of this technology to revolutionize the production of fine chemicals. Specifically, we will explore a metal-free approach utilizing an organic dye, Eosin Y, as the photocatalyst.

Reaction Mechanism: A Step-by-Step Look at the Eosin Y-Catalyzed Carbonylation

The photocatalyzed carbonylation of an aryl precursor with an alcohol to form an ester proceeds through a radical-mediated pathway. In the case of this compound synthesis from an arenediazonium salt, the mechanism is initiated by the photoexcitation of the Eosin Y catalyst.[6][7]

The proposed mechanism involves the following key steps:

-

Photoexcitation of Eosin Y: The Eosin Y (EY) photocatalyst absorbs visible light, promoting it to an excited state (EY*).[8]

-

Single Electron Transfer (SET): The excited photocatalyst (EY*) transfers an electron to the arenediazonium salt (ArN₂⁺BF₄⁻), leading to its reductive cleavage. This generates an aryl radical (Ar•), nitrogen gas (N₂), and the oxidized photocatalyst (EY•⁺).[9][10]

-

Carbon Monoxide Insertion: The highly reactive aryl radical rapidly adds to a molecule of carbon monoxide (CO), forming an acyl radical (ArCO•).[6]

-

Oxidation and Nucleophilic Attack: The acyl radical is then oxidized to an acylium ion (ArCO⁺), likely by the oxidized photocatalyst (EY•⁺), which regenerates the ground-state Eosin Y catalyst and completes the photocatalytic cycle. This highly electrophilic acylium ion is then readily attacked by the nucleophilic 2-ethylhexanol.[6][7]

-

Deprotonation: A final deprotonation step yields the desired product, this compound, and a proton.

This metal-free, radical-based mechanism allows the reaction to proceed under mild conditions without the need for harsh reagents or high pressures.[6]

Visualizing the Mechanism

Caption: Proposed mechanism for the Eosin Y-photocatalyzed carbonylation of an arenediazonium salt with 2-ethylhexanol.

Experimental Protocol: A Practical Guide to Synthesis

This section provides a detailed, step-by-step protocol for the photocatalyzed synthesis of this compound. This protocol is a composite of best practices derived from the scientific literature on similar photocatalytic reactions.[6][7][11]

Preparation of Benzenediazonium Tetrafluoroborate

The arenediazonium salt is a key starting material and can be prepared from aniline.[11][12]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Tetrafluoroborate (NaBF₄)

-

Deionized Water

-

Diethyl Ether

-

Ice

Procedure:

-

In a beaker, dissolve aniline (0.1 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (0.1 mol) in water (12 mL) while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Filter the cold solution to remove any impurities.

-

In a separate beaker, dissolve sodium tetrafluoroborate (0.15 mol) in water (30 mL).

-

Slowly add the filtered diazonium salt solution to the sodium tetrafluoroborate solution with stirring at room temperature.

-

A white precipitate of benzenediazonium tetrafluoroborate will form. Stir for 5 minutes.

-

Collect the precipitate by filtration, wash with cold water (50 mL) followed by diethyl ether (50 mL).

-

Dry the product under vacuum to yield the benzenediazonium tetrafluoroborate.

Safety Note: Diazonium salts can be explosive when dry and should be handled with care. It is advisable to prepare them fresh and use them directly.[13]

Photocatalytic Carbonylation Reaction

Materials:

-

Benzenediazonium Tetrafluoroborate

-

2-Ethylhexanol

-

Eosin Y

-

Acetonitrile (or other suitable solvent)

-

Carbon Monoxide (CO) gas

-

Schlenk flask or other suitable photoreactor

-

Visible light source (e.g., blue or green LEDs)

-

Magnetic stirrer

Experimental Setup:

Caption: Generalized workflow for the photocatalytic synthesis of this compound.

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add benzenediazonium tetrafluoroborate (1.0 mmol), 2-ethylhexanol (1.5 mmol), and Eosin Y (0.01-0.05 mmol, 1-5 mol%).

-

Add acetonitrile (5-10 mL) as the solvent.

-

Seal the flask and perform three freeze-pump-thaw cycles to degas the solution.

-

Backfill the flask with carbon monoxide gas from a balloon.

-

Place the flask in front of a visible light source (e.g., a 24W blue LED lamp) and stir the reaction mixture vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, vent the excess CO in a well-ventilated fume hood.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation and Comparative Analysis

The efficiency of the photocatalyzed carbonylation can be compared with other synthetic methods for this compound. The following table summarizes key parameters for different approaches.

| Synthesis Method | Catalyst | Starting Materials | Conditions | Yield (%) | Reference |

| Photocatalytic Carbonylation | Eosin Y | Benzenediazonium tetrafluoroborate, 2-Ethylhexanol, CO | Visible light, room temp. | 58 | [6] |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂/Ligand | Iodobenzene, 2-Ethylhexanol, CO | 80-120 °C, Base | 70-95 | [14][15][16] |

| Fischer Esterification | H₂SO₄ or p-TSA | Benzoic Acid, 2-Ethylhexanol | 140-150 °C, Dean-Stark | >90 | [2][3] |

As the table indicates, while Fischer esterification can provide high yields, it requires harsh conditions. Palladium-catalyzed carbonylation offers a milder alternative but relies on a precious metal catalyst. The photocatalytic approach stands out for its use of a metal-free catalyst and ambient reaction temperature, making it a highly attractive method from a green chemistry perspective.

Conclusion and Future Outlook

The photocatalyzed carbonylation synthesis of this compound represents a significant advancement in sustainable chemical manufacturing. The use of an inexpensive organic dye as a photocatalyst, coupled with mild reaction conditions, offers a compelling alternative to traditional high-temperature or metal-catalyzed processes. This guide has provided the foundational knowledge, from mechanistic insights to a detailed experimental protocol, to enable researchers to adopt and explore this innovative methodology.

Future research in this area could focus on several key aspects:

-

Optimization of Reaction Conditions: A systematic study of solvent, catalyst loading, light intensity, and CO pressure could further improve the reaction yield and efficiency.

-

Substrate Scope Expansion: Investigating the applicability of this method to a wider range of aryl diazonium salts and alcohols would broaden its synthetic utility.

-

Use of CO Surrogates: Exploring the use of solid or liquid CO surrogates could enhance the safety and practicality of the reaction by avoiding the handling of gaseous carbon monoxide.[17]

-

Flow Chemistry: Transitioning the process to a continuous flow setup could offer advantages in terms of scalability, safety, and process control.

By embracing the principles of photocatalysis, the chemical industry can move towards more environmentally benign and economically viable manufacturing processes for important chemicals like this compound.

References

- 1. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. BJOC - On the mechanism of photocatalytic reactions with eosin Y [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. edinst.com [edinst.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digibuo.uniovi.es [digibuo.uniovi.es]

2-Ethylhexyl benzoate as a non-polar solvent in organic chemistry

An In-depth Technical Guide to 2-Ethylhexyl Benzoate as a Non-Polar Solvent in Organic Chemistry

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 5444-75-7), the ester of benzoic acid and 2-ethylhexanol, is a high-boiling point, colorless to pale yellow oily liquid with a mild, pleasant odor.[1] While widely recognized in the cosmetics and plastics industries as an emollient, fragrance ingredient, and non-phthalate plasticizer, its utility as a specialized non-polar solvent in organic chemistry is a subject of increasing interest for researchers and process chemists.[1][2][3] Its unique combination of physical properties—low volatility, high solvency for non-polar molecules, and thermal stability—positions it as a valuable alternative to traditional solvents like toluene or xylenes, particularly in applications requiring elevated reaction temperatures and improved safety profiles.

This guide provides an in-depth technical examination of this compound, focusing on the core physicochemical properties that govern its behavior as a solvent. We will explore its synthesis, detail its application in organic reactions and drug formulation, and provide validated protocols, moving beyond a simple recitation of facts to explain the causal relationships between its molecular structure and its functional efficacy in the laboratory and in product development.

Core Physicochemical Properties: The Foundation of Solvency

The effectiveness of this compound as a non-polar solvent is rooted in its molecular structure: a compact aromatic ring connected to a branched, eight-carbon aliphatic chain via an ester linkage. This structure imparts a strongly lipophilic character, excellent for dissolving other non-polar compounds, while the ester group provides a degree of polarity that differentiates it from purely hydrocarbon solvents. Its high molecular weight (234.33 g/mol ) and branched structure contribute to a high boiling point and low vapor pressure, which are significant advantages in high-temperature synthesis and for reducing volatile organic compound (VOC) emissions.[1][4]

A critical indicator of its non-polar nature is the octanol-water partition coefficient (LogP), which is experimentally determined to be as high as 6.21.[5] This value signifies its profound preference for non-polar environments over aqueous ones, underpinning its utility in extractions and as a solvent for lipophilic substances.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 5444-75-7 | [1] |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1][4] |

| Appearance | Colorless, clear, oily liquid | [1][6][7] |

| Density | 0.963 - 0.973 g/cm³ (at 20°C) | [1][5][6] |

| Boiling Point | 303 - 313.1 °C at 760 mmHg | [5][8] |

| Flash Point | ~132 - 159 °C | [5][8][9] |

| Water Solubility | 0.4 - 400 µg/L at 20°C (Practically insoluble) | [5][9] |

| logP (Octanol/Water) | ~4.5 - 6.21 | [1][5][9] |

| Viscosity | ~7.12 - 7.37 mm²/s (at 20°C) | [5][10] |

| Refractive Index | 1.487 - 1.497 (at 20°C) | [4][6] |

The high flash point and low vapor pressure make this compound a safer alternative to more volatile solvents like toluene or THF in reactions requiring prolonged heating, reducing fire hazards and solvent loss to evaporation.

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound is achieved through Fischer esterification. This classic acid-catalyzed reaction involves the condensation of benzoic acid with 2-ethylhexanol.[11] To drive the equilibrium toward the product, water is continuously removed from the reaction mixture, often by azeotropic distillation using an excess of the reactant alcohol.

Catalytic Systems

Several catalysts are effective for this transformation:

-

Protic Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common, effective, and inexpensive catalysts.[11]

-

Titanates: Catalysts like tetraisopropyl titanate are used in industrial processes to achieve high purity and yield under milder conditions, avoiding the corrosive nature of strong acids.[12]

The choice of catalyst is critical; strong protic acids are efficient but can lead to side reactions like the dehydration of 2-ethylhexanol at high temperatures, while titanate catalysts offer higher selectivity.[11][12]

Diagram: Fischer Esterification Workflow

Caption: Fischer esterification of benzoic acid and 2-ethylhexanol.

Experimental Protocol: Laboratory-Scale Synthesis

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle with a temperature controller.

-

Charging Reactants: To the flask, add benzoic acid (1.0 eq), 2-ethylhexanol (2.0-3.0 eq, serving as both reactant and azeotroping agent), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Reaction: Heat the mixture to reflux (typically 140-150°C).[13] Water will begin to collect in the Dean-Stark trap as an azeotrope with 2-ethylhexanol. Continue heating until no more water is collected, indicating the reaction has reached completion (typically 5-15 hours).[13]

-

Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the excess 2-ethylhexanol under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Organic Synthesis and Drug Development

High-Temperature Organic Synthesis

The high boiling point of this compound makes it an excellent medium for reactions that require sustained temperatures above the boiling points of common solvents. Its non-polar nature effectively dissolves non-polar starting materials, reagents, and intermediates, ensuring a homogeneous reaction environment.[1] This is particularly advantageous in polymer synthesis, certain metal-catalyzed cross-coupling reactions, or other condensations where thermal energy is needed to overcome activation barriers.

Solvent in Drug Formulation and Transdermal Delivery

In the pharmaceutical field, particularly in topical and transdermal formulations, this compound serves a dual role as both a solvent and a penetration enhancer.[1]

-

Solubilization of Lipophilic APIs: Many active pharmaceutical ingredients (APIs) are highly lipophilic ('greasy') and exhibit poor solubility in aqueous or common polar organic solvents. The high LogP and non-polar character of this compound make it an exceptional solvent for these challenging APIs, enabling the formulation of clear, stable, and aesthetically pleasing creams, lotions, and ointments.[14]

-

Penetration Enhancement: For a drug to be effective transdermally, it must partition from the vehicle and permeate the stratum corneum, the skin's primary barrier. This compound, as a lipophilic vehicle, can fluidize the lipid bilayers of the stratum corneum, temporarily reducing its barrier function and facilitating the diffusion of the dissolved API into the deeper layers of the skin.[1]

Workflow: Preparation of a Simple Topical API Formulation

Caption: General workflow for creating an oil-in-water topical emulsion.

Safety, Handling, and Environmental Considerations

This compound is generally considered to have a favorable safety profile for its intended applications and is not classified as a hazardous substance under most regulations.[15] However, standard laboratory precautions should always be observed.

-

Handling: Work in a well-ventilated area.[5] Wear suitable protective clothing, including safety goggles and chemical-resistant gloves, to avoid contact with skin and eyes.[5][15]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][15]

-

Stability: The compound is stable under recommended storage conditions.[15] Hazardous decomposition products, primarily carbon oxides, can be produced upon combustion.[15]

-

Environmental Profile: this compound is noted to be easily biodegradable, which is a significant advantage over many persistent organic solvents.[2]

Conclusion

This compound is more than a simple cosmetic ingredient; it is a highly versatile and functional non-polar solvent with distinct advantages for organic chemists and formulation scientists. Its high boiling point, low volatility, excellent solvency for lipophilic compounds, and favorable safety profile make it a superior choice for high-temperature reactions and a key enabler in the development of advanced topical and transdermal drug delivery systems. By understanding the fundamental relationship between its chemical structure and its physical properties, researchers can effectively leverage this compound to overcome challenges in synthesis and formulation, paving the way for safer, more efficient, and innovative chemical processes.

References

- 1. Buy this compound | 5444-75-7 [smolecule.com]

- 2. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]

- 3. gneebio.com [gneebio.com]

- 4. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]